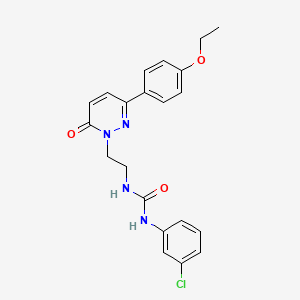
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
Vue d'ensemble
Description
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is not fully understood. However, it has been reported to inhibit the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been reported to exhibit anti-inflammatory and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea has several advantages for lab experiments. It is readily available and can be synthesized using various methods. This compound has also been reported to exhibit good stability and solubility in various solvents. However, one of the limitations of this compound is its low aqueous solubility, which can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
For the study of this compound include the development of more efficient synthesis methods, investigation of its pharmacokinetics and pharmacodynamics in vivo, study of the structure-activity relationship, and investigation of its potential side effects and toxicity.
Applications De Recherche Scientifique
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea has been studied for its potential pharmaceutical applications. It has been reported to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development and progression of cancer. This compound has also shown potential as a therapeutic agent for the treatment of other diseases such as inflammation and diabetes.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-14-6-7-17(15(21)12-14)23-19(27)22-10-11-25-18(26)9-8-16(24-25)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIXYGCKITZZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea](/img/structure/B3401969.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401976.png)


![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3401992.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401995.png)



![2-(4-chlorophenoxy)-N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide](/img/structure/B3402036.png)
![N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3402041.png)


